6-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline
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Overview
Description
The compound “6-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline” is a complex organic molecule that contains a quinazoline core structure. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms . They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, with a fluorine atom at the 6-position, and a piperazine ring attached to the 4-position, which is further substituted with a trimethylpyrimidinyl group .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom and the piperazine ring could affect its polarity, solubility, and reactivity .Mechanism of Action
Target of Action
Similar compounds have been found to targetDNA gyrase , an enzyme involved in DNA replication and transcription . This enzyme plays a crucial role in bacterial cell division, making it a common target for antimicrobial agents .
Mode of Action
This inhibition could disrupt DNA replication and transcription, leading to bacterial cell death .
Biochemical Pathways
Given its potential target, it can be inferred that it may impact theDNA replication and transcription pathways in bacteria .
Pharmacokinetics
Similar compounds have been found to have promising admet properties , suggesting that this compound may also have favorable pharmacokinetic characteristics.
Result of Action
Based on its potential mode of action, it can be inferred that it may lead to the disruption of dna replication and transcription in bacteria, resulting in bacterial cell death .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6/c1-12-13(2)23-14(3)24-18(12)25-6-8-26(9-7-25)19-16-10-15(20)4-5-17(16)21-11-22-19/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQVJHCPWQGYQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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